molecular formula C72H114N24O17 B038400 Lpsilb CAS No. 115136-07-7

Lpsilb

Cat. No. B038400
CAS RN: 115136-07-7
M. Wt: 1587.8 g/mol
InChI Key: KXKRXZCGTAPUDX-MSGQSUMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lpsilb is a natural compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is a type of flavonoid that is found in various plants, including citrus fruits, onions, and green tea. This compound has been studied extensively for its ability to modulate various cellular pathways and its potential to treat a wide range of diseases.

Scientific Research Applications

Lpsilb has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential to treat various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. In addition, this compound has been used in cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Lpsilb is complex and involves the modulation of various cellular pathways. This compound has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, which can protect cells from oxidative stress and toxic insults. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which can reduce inflammation. In addition, this compound has been shown to modulate various signaling pathways, which can affect cellular processes such as cell proliferation, apoptosis, and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Lpsilb in lab experiments is that it is a natural compound that is relatively safe and non-toxic. This compound has also been shown to have a low risk of drug interactions, making it an attractive candidate for combination therapy. However, one of the limitations of using this compound in lab experiments is that it has low bioavailability, meaning that it is not easily absorbed by the body. This can make it difficult to achieve therapeutic concentrations of this compound in vivo.

Future Directions

There are several future directions for Lpsilb research. One area of research is the development of novel synthetic methods for producing this compound in larger quantities. Another area of research is the investigation of this compound's potential to treat various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, future research may focus on the development of delivery systems that can improve the bioavailability of this compound in vivo.
Conclusion
In conclusion, this compound is a natural compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been studied extensively for its ability to modulate various cellular pathways and its potential to treat a wide range of diseases. This compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for this compound research, and further investigation is needed to fully understand its potential therapeutic benefits.

Synthesis Methods

Lpsilb is a natural compound that is found in various plants. However, the concentration of this compound in these plants is relatively low, making it difficult to extract in large quantities. Therefore, synthetic methods have been developed to produce this compound in larger quantities. The most common method for synthesizing this compound involves the use of chemical reactions that convert other flavonoids into this compound. This method has been widely used in scientific research to produce this compound for various applications.

properties

CAS RN

115136-07-7

Molecular Formula

C72H114N24O17

Molecular Weight

1587.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C72H114N24O17/c1-35(2)23-42(31-82-49(61(76)103)24-36(3)4)87-69(111)52(27-41-30-79-34-85-41)89-59(102)33-84-71(113)60(38(7)8)96-62(104)39(9)86-68(110)51(26-40-29-81-44-14-11-10-13-43(40)44)95-67(109)48(17-20-55(74)98)93-70(112)53(28-56(75)99)90-58(101)32-83-63(105)50(25-37(5)6)94-64(106)45(15-12-22-80-72(77)78)91-66(108)47(16-19-54(73)97)92-65(107)46-18-21-57(100)88-46/h10-11,13-14,29-30,34-39,42,45-53,60,81-82H,12,15-28,31-33H2,1-9H3,(H2,73,97)(H2,74,98)(H2,75,99)(H2,76,103)(H,79,85)(H,83,105)(H,84,113)(H,86,110)(H,87,111)(H,88,100)(H,89,102)(H,90,101)(H,91,108)(H,92,107)(H,93,112)(H,94,106)(H,95,109)(H,96,104)(H4,77,78,80)/t39-,42?,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-/m0/s1

InChI Key

KXKRXZCGTAPUDX-MSGQSUMNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4

SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Other CAS RN

123809-85-8

synonyms

13-Leu-psi-CH2NH-14-Leu-bombesin
bombesin, Leu(13)-psi-CH2NH-Leu(14)-
bombesin, leucyl(13)-psi-CH2NH-leucine(14)-
L-psi-L-BB
Leu(13)-psi-CH2NH-Leu(14)-BB
LpsiLB

Origin of Product

United States

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